molecular formula C10H12N4OS B12727931 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione CAS No. 115398-68-0

2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione

Cat. No.: B12727931
CAS No.: 115398-68-0
M. Wt: 236.30 g/mol
InChI Key: ACNBOAQRPFNDAP-UHFFFAOYSA-N
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Description

2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenoxyethyl derivatives. The reaction conditions often include:

  • Solvents: Ethanol, methanol, or water
  • Catalysts: Acidic or basic catalysts depending on the specific reaction steps
  • Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production methods for such compounds often involve batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenated compounds in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: As a potential antimicrobial or antifungal agent

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes

    Receptors: Binding to cellular receptors to modulate biological pathways

    Pathways: Interference with metabolic or signaling pathways

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with broad biological activities

    5-Phenyl-1,2,4-triazole-3-thione: Similar structure with different substituents

    4-Amino-1,2,4-triazole: Known for its herbicidal properties

Uniqueness

2,4-Dihydro-4-amino-5-(1-phenoxyethyl)-3H-1,2,4-triazole-3-thione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

Properties

CAS No.

115398-68-0

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

4-amino-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H12N4OS/c1-7(9-12-13-10(16)14(9)11)15-8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,13,16)

InChI Key

ACNBOAQRPFNDAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1N)OC2=CC=CC=C2

Origin of Product

United States

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